N-(5-bromo-2-pyridinyl)-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide
Overview
Description
N-(5-bromo-2-pyridinyl)-2-(3,4-dichlorophenyl)-4-quinolinecarboxamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
BRD-7389 acts as a potent and selective inhibitor of BET proteins, specifically BRD4. The inhibition of BRD4 by BRD-7389 leads to the downregulation of genes that are involved in cancer cell growth and survival. Additionally, BRD-7389 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BRD-7389 exhibits potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, BRD-7389 has been shown to inhibit tumor growth in mouse models of cancer. Furthermore, BRD-7389 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of BRD-7389 is its selectivity towards cancer cells, which allows for the targeting of cancer cells while sparing normal cells. Additionally, BRD-7389 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of BRD-7389 is its potential off-target effects, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of BRD-7389. One potential direction is the development of BRD-7389 as a therapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of BRD-7389 and to identify potential off-target effects. Furthermore, the development of more potent and selective BET inhibitors, including BRD-7389, is an area of active research.
Scientific Research Applications
BRD-7389 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent. Studies have shown that BRD-7389 exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This selectivity is believed to be due to the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which are known to play a crucial role in cancer cell growth and survival.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrCl2N3O/c22-13-6-8-20(25-11-13)27-21(28)15-10-19(12-5-7-16(23)17(24)9-12)26-18-4-2-1-3-14(15)18/h1-11H,(H,25,27,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFVZTXRDQQFII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrCl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.